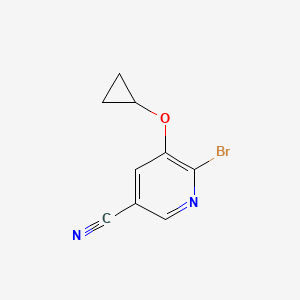
6-Bromo-5-cyclopropoxynicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 6-Bromo-5-cyclopropoxynicotinonitrile can be achieved through various synthetic routes. One common method involves the bromination of nicotinonitrile derivatives. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide under controlled conditions . Industrial production methods may involve large-scale bromination reactions with optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
6-Bromo-5-cyclopropoxynicotinonitrile undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction Reactions: Reduction of the nitrile group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted nicotinonitrile derivatives, while oxidation and reduction reactions can produce corresponding oxidized or reduced products .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-Bromo-5-cyclopropoxynicotinonitrile involves its interaction with molecular targets through its functional groups. The bromine atom and nitrile group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition of enzyme activity or disruption of cellular processes . The specific pathways involved depend on the target molecules and the context of its use .
Comparison with Similar Compounds
6-Bromo-5-cyclopropoxynicotinonitrile can be compared with other similar compounds such as:
4-Bromo-5-nitrophthalonitrile: This compound also contains a bromine and nitrile group but differs in its structural framework and reactivity.
5-Bromo-5-nitro-1,3-dioxane: Known for its antimicrobial properties, this compound shares the bromine functional group but has a different mechanism of action.
Properties
Molecular Formula |
C9H7BrN2O |
|---|---|
Molecular Weight |
239.07 g/mol |
IUPAC Name |
6-bromo-5-cyclopropyloxypyridine-3-carbonitrile |
InChI |
InChI=1S/C9H7BrN2O/c10-9-8(13-7-1-2-7)3-6(4-11)5-12-9/h3,5,7H,1-2H2 |
InChI Key |
XZKFDFNPZHBKCT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(N=CC(=C2)C#N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4E)-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-(2-phenylhydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14810017.png)
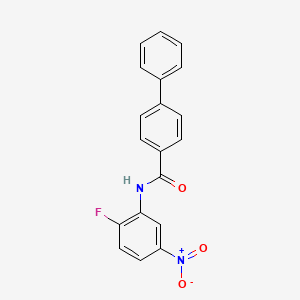
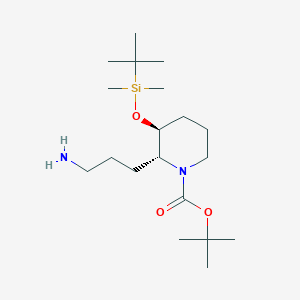
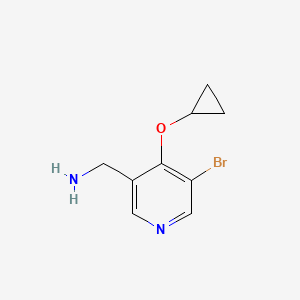
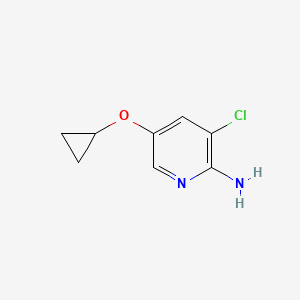
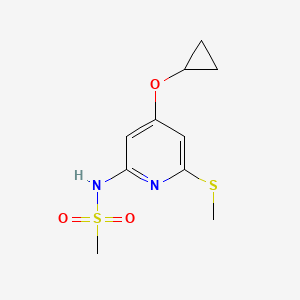
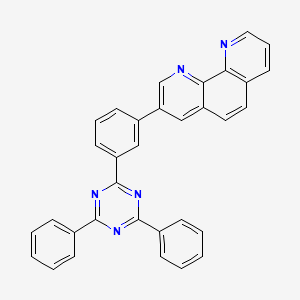
![6-methyl-7-(4-methylbenzenesulfonyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14810060.png)

![N-({2-[(2-chlorophenyl)carbonyl]hydrazinyl}carbonothioyl)-3-iodo-4-methylbenzamide](/img/structure/B14810076.png)
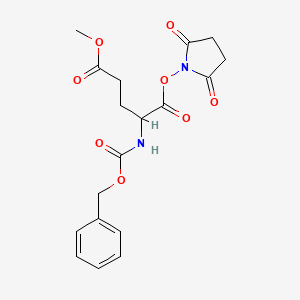
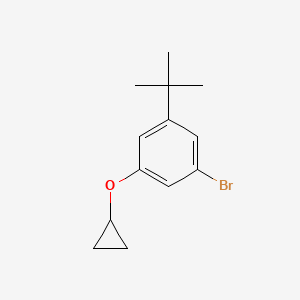
![(1R,3S,5R)-Tetramethyl 2,6-dioxobicyclo-[3.3.1]nonane-1,3,5,7-tetracarboxylate](/img/structure/B14810094.png)
![2-fluoro-5-nitro-N-[(E)-(3-nitrophenyl)methylidene]aniline](/img/structure/B14810102.png)
